molecular formula C12H29NO B13783870 dibutyl(diethyl)azanium;hydroxide CAS No. 63957-49-3

dibutyl(diethyl)azanium;hydroxide

Cat. No.: B13783870
CAS No.: 63957-49-3
M. Wt: 203.36 g/mol
InChI Key: PZDARDIDPSRLMQ-UHFFFAOYSA-M
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Description

Dibutyl(diethyl)azanium;hydroxide is a quaternary ammonium compound with the molecular formula C12H29NO. It is known for its strong basic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl(diethyl)azanium;hydroxide can be synthesized through the quaternization of dibutylamine with diethyl sulfate, followed by neutralization with a strong base such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where dibutylamine and diethyl sulfate are reacted in the presence of a solvent. The resulting quaternary ammonium salt is then treated with sodium hydroxide to produce the final product. The process is optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Dibutyl(diethyl)azanium;hydroxide undergoes various chemical reactions, including:

    Nucleophilic substitution: It can act as a nucleophile in substitution reactions, replacing halide ions in alkyl halides.

    Acid-base reactions: As a strong base, it can neutralize acids to form corresponding salts and water.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides, and the reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Acid-base reactions: The compound reacts readily with various acids under ambient conditions.

Major Products Formed

    Nucleophilic substitution: The major products are quaternary ammonium salts.

    Acid-base reactions: The products are the corresponding salts and water.

Scientific Research Applications

Dibutyl(diethyl)azanium;hydroxide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: It is employed in the preparation of biological buffers and as a reagent in biochemical assays.

    Medicine: The compound is investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dibutyl(diethyl)azanium;hydroxide involves its strong basicity and ability to act as a nucleophile. It can deprotonate acids and participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s molecular targets include various electrophilic centers in organic molecules, and its pathways involve the formation of quaternary ammonium salts and other derivatives .

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium hydroxide: Similar in structure but with four butyl groups instead of two butyl and two ethyl groups.

    Tetramethylammonium hydroxide: Contains four methyl groups, making it less bulky and more soluble in water.

    Tetraethylammonium hydroxide: Composed of four ethyl groups, offering different solubility and reactivity properties.

Uniqueness

Dibutyl(diethyl)azanium;hydroxide is unique due to its specific combination of butyl and ethyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a phase-transfer catalyst and in applications requiring both solubility and reactivity .

Properties

CAS No.

63957-49-3

Molecular Formula

C12H29NO

Molecular Weight

203.36 g/mol

IUPAC Name

dibutyl(diethyl)azanium;hydroxide

InChI

InChI=1S/C12H28N.H2O/c1-5-9-11-13(7-3,8-4)12-10-6-2;/h5-12H2,1-4H3;1H2/q+1;/p-1

InChI Key

PZDARDIDPSRLMQ-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CC)(CC)CCCC.[OH-]

Origin of Product

United States

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